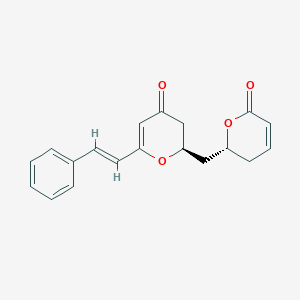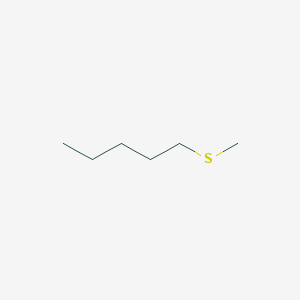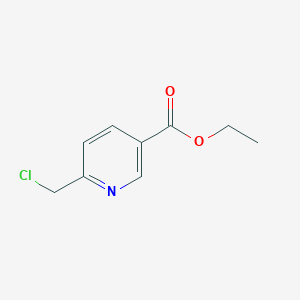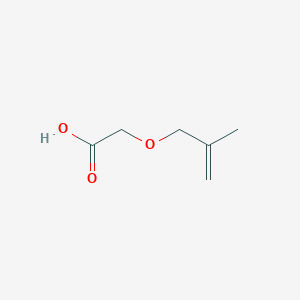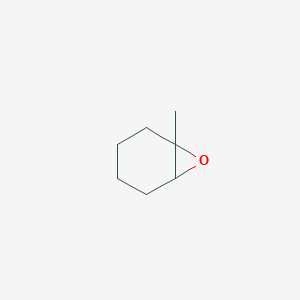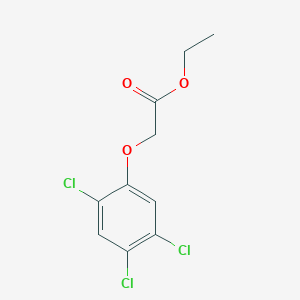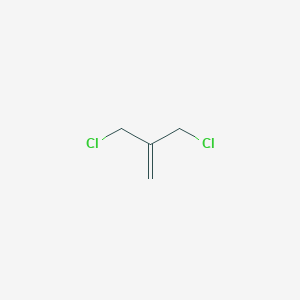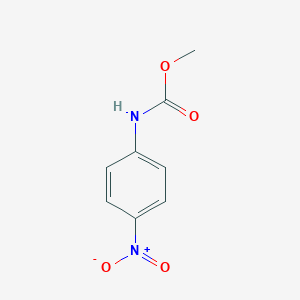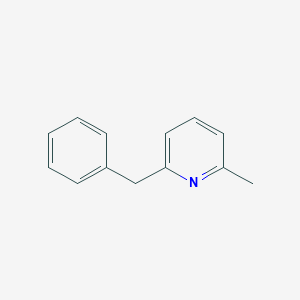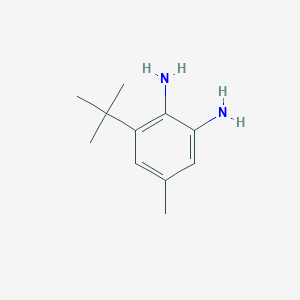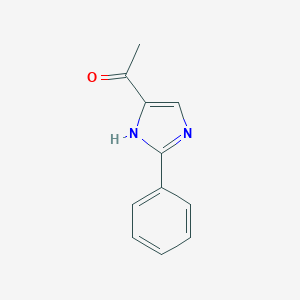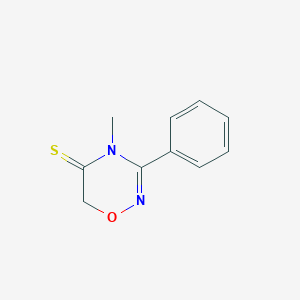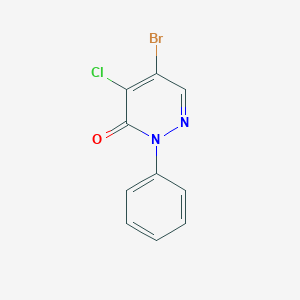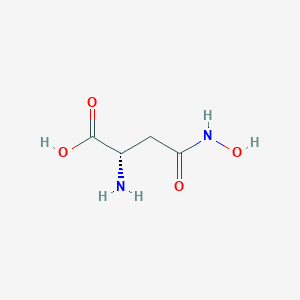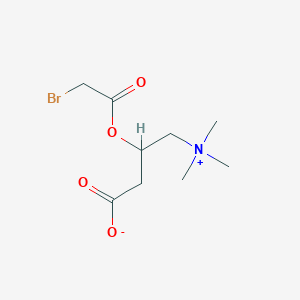
Bromoacetylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoacetylcarnitine (BAC) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic effects. BAC is a derivative of carnitine, a naturally occurring amino acid that plays a crucial role in energy metabolism. BAC has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still under investigation.
Wirkmechanismus
The exact mechanism of action of Bromoacetylcarnitine is still under investigation, but it is believed to involve the modulation of cellular signaling pathways. Bromoacetylcarnitine has been found to inhibit the activity of certain enzymes and transcription factors that are involved in cell growth and proliferation. Bromoacetylcarnitine has also been found to modulate the expression of genes involved in energy metabolism and oxidative stress.
Biochemische Und Physiologische Effekte
Bromoacetylcarnitine has a variety of biochemical and physiological effects, including the modulation of energy metabolism, antioxidant activity, and anti-inflammatory effects. Bromoacetylcarnitine has been found to increase the levels of ATP, the primary energy source for cells, and to enhance mitochondrial function. Bromoacetylcarnitine has also been found to reduce oxidative stress and inflammation, which are implicated in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bromoacetylcarnitine in lab experiments is its potential therapeutic effects in a variety of diseases. Bromoacetylcarnitine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Bromoacetylcarnitine in lab experiments is the lack of understanding of its mechanism of action. Additionally, the effects of Bromoacetylcarnitine may vary depending on the disease model and experimental conditions.
Zukünftige Richtungen
For research on Bromoacetylcarnitine include further investigation of its mechanism of action and its potential therapeutic effects in a variety of diseases. Additional studies are needed to determine the optimal dosage and administration of Bromoacetylcarnitine for different disease models. The development of Bromoacetylcarnitine derivatives with improved efficacy and specificity is also an area of future research.
Synthesemethoden
Bromoacetylcarnitine can be synthesized through a variety of methods, including the reaction of bromoacetyl chloride with L-carnitine in the presence of a base. Other methods involve the use of bromoacetyl bromide or bromoacetic acid as starting materials.
Wissenschaftliche Forschungsanwendungen
Bromoacetylcarnitine has been studied for its potential therapeutic effects in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, Bromoacetylcarnitine has been found to inhibit the growth and metastasis of tumor cells. In cardiovascular research, Bromoacetylcarnitine has been found to improve cardiac function and reduce inflammation. In neurological research, Bromoacetylcarnitine has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
10034-25-0 |
|---|---|
Produktname |
Bromoacetylcarnitine |
Molekularformel |
C9H16BrNO4 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C9H16BrNO4/c1-11(2,3)6-7(4-8(12)13)15-9(14)5-10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
XSPKQMNUNNSJIQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
Synonyme |
omoacetylcarnitine bromoacetylcarnitine, (+-)-isomer bromoacetylcarnitine, (R)-isomer bromoacetylcarnitine, (S)-isomer carnitine bromoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



